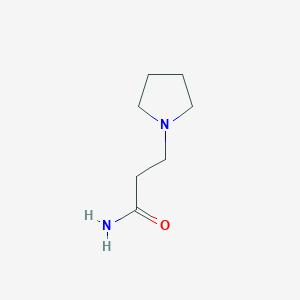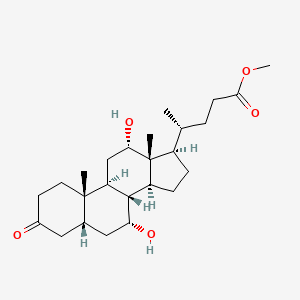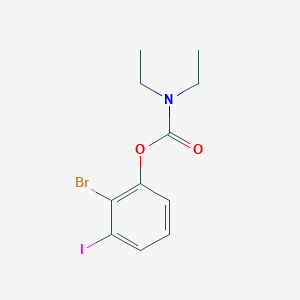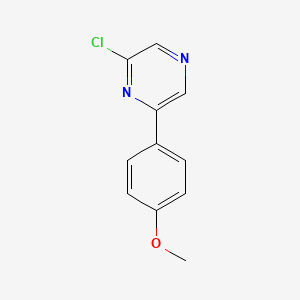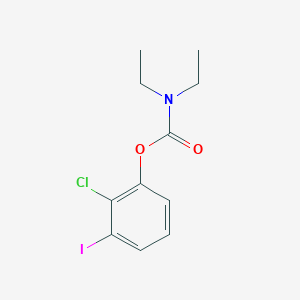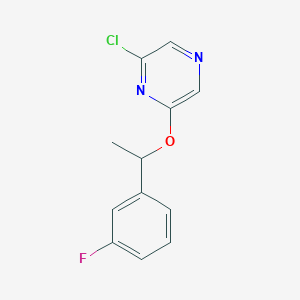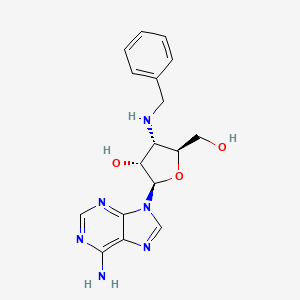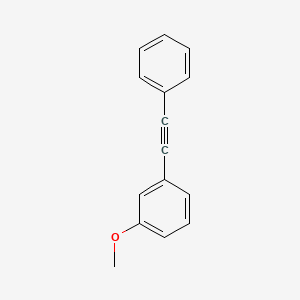
5-喹啉基肼二盐酸盐
描述
“5-Quinolinylhydrazine dihydrochloride” is a chemical compound possibly related to quinine and hydrazine . Quinine is an alkaloid used to treat malaria, derived from the bark of the cinchona tree . Hydrazine is a compound that has been used in various chemical reactions .
Synthesis Analysis
While specific synthesis methods for “5-Quinolinylhydrazine dihydrochloride” were not found, there are general methods for synthesizing related compounds. For instance, piperazine derivatives can be synthesized through cyclization of 1,2-diamine derivatives with sulfonium salts .科学研究应用
血清素受体相互作用和代谢
喹帕嗪,一种与 5-喹啉基肼二盐酸盐相关的化合物,因其对大脑中血清素 (5-HT) 受体的作用而被广泛研究。研究表明,喹帕嗪可以刺激血清素受体,从而导致血清素代谢发生改变。它显示出剂量相关的血清素水平升高和 5-羟吲哚乙酸水平降低,表明对血清素合成和再摄取以及单胺氧化酶 (MAO) 抑制的影响。这些发现突出了喹帕嗪和相关化合物影响血清素能通路(这可能与开发治疗血清素失调相关疾病的疗法有关)的潜力 (Fuller et al., 1976).
结合特性和激动剂性质
对喹帕嗪及其类似物进行的研究,重点关注它们与 5-HT1 和 5-HT2 受体的结合特性,揭示了这些化合物的特异性和激动剂性质。喹帕嗪类似物,如 1-萘基哌嗪,对 5-HT1 和 5-HT2 位点显示出高亲和力,有助于我们理解这些化合物与血清素受体之间的分子相互作用。这项研究为基于喹啉结构开发选择性血清素受体调节剂提供了潜在途径 (Glennon et al., 1986).
合成和化学改性
喹啉衍生物合成的创新,包括与 5-喹啉基肼二盐酸盐相关的衍生物,已被探索以增强其药理学特征。一个值得注意的例子包括开发一种绿色化学方法,以二盐酸盐的形式生产 5-肼基喹啉。该工艺在水性介质中利用 l-抗坏血酸,展示了一种合成潜在药理剂剂的环保方法 (Norris et al., 2009).
潜在的抗癌应用
喹啉基杂环,包括与 5-喹啉基肼二盐酸盐在结构上相关的杂环,已被研究其作为抗癌剂的潜力。此类化合物的设计旨在靶向参与癌细胞存活的特定蛋白质,例如 Bcl-2,表明喹啉衍生物在药物化学中开发新型抗癌疗法方面的多功能性 (Hamdy et al., 2019).
安全和危害
作用机制
Target of Action
Based on the information about similar compounds, it can be inferred that it may interact with dna . Quinacrine, an acridine derivative, is known to bind to DNA by intercalation between adjacent base pairs, inhibiting transcription and translation to RNA .
Mode of Action
It is suggested that it may function similarly to quinacrine, which binds to dna, inhibiting transcription and translation to rna . This interaction with DNA could lead to changes in gene expression, potentially affecting various cellular processes.
Biochemical Pathways
It is plausible that it may influence pathways related to dna transcription and translation, given its potential interaction with dna .
Result of Action
Based on its potential interaction with dna, it could influence gene expression and subsequently affect various cellular processes .
属性
IUPAC Name |
quinolin-5-ylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.2ClH/c10-12-9-5-1-4-8-7(9)3-2-6-11-8;;/h1-6,12H,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMMXNQSQIRKHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90491004 | |
| Record name | 5-Hydrazinylquinoline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90491004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Quinolinylhydrazine dihydrochloride | |
CAS RN |
91004-60-3 | |
| Record name | 5-Hydrazinylquinoline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90491004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hydrazinoquinoline dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


